molecular formula C19H18FN5O2S B3643125 2-{[5-(3-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

2-{[5-(3-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B3643125
M. Wt: 399.4 g/mol
InChI Key: XNVZBZWUEGGVBH-UHFFFAOYSA-N
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Description

2-{[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ringThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The acetamide and fluorophenyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-12(26)21-14-7-5-6-13(10-14)18-23-24-19(25(18)2)28-11-17(27)22-16-9-4-3-8-15(16)20/h3-10H,11H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZBZWUEGGVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(3-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(3-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(3-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(3-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

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